6-Phenyl-5-hexenoic acid
Overview
Description
6-Phenyl-5-hexenoic acid is a heterocyclic organic compound . It appears as a yellowish oil . The IUPAC name for this compound is 6-phenylhex-5-enoic acid . Its molecular weight is 190.24 and the molecular formula is C12H14O2 . It has a canonical SMILES string of C1=CC=C(C=C1)C=CCCCC(=O)O
.
Synthesis Analysis
The synthesis of 6-Phenyl-5-hexenoic acid involves a thermolytic, reversible, radical cyclization reaction that produces cyclopropylcarbinyl . This cyclopropylcarbinyl then reacts with toluene to produce a cyclopentane .
Molecular Structure Analysis
The molecular structure of 6-Phenyl-5-hexenoic acid consists of a phenyl group attached to a hexenoic acid chain . The exact mass of the molecule is 190.09900 . It has 2 H-Bond acceptors and 1 H-Bond donor .
Chemical Reactions Analysis
6-Phenyl-5-hexenoic acid undergoes a thermolytic, reversible, radical cyclization reaction that produces cyclopropylcarbinyl . This cyclopropylcarbinyl then reacts with toluene to produce a cyclopentane . Additionally, this compound can react with solvents such as chloroform or acetone to form an arylating agent .
Physical And Chemical Properties Analysis
6-Phenyl-5-hexenoic acid is a yellowish oil . It is soluble in dichloromethane, ethyl acetate, and methanol . The compound has a molecular weight of 190.24 and a molecular formula of C12H14O2 .
Scientific Research Applications
Electrochemical Synthesis : 6-Phenyl-5-hexenoic acid has been used in electrochemical studies. For instance, its transformation into cyclopentanones through electrolysis, demonstrating its potential in generating acyl radical equivalents (Maeda, Maki, & Ohmori, 1995).
Synthesis of Amino Acids and Peptides : This compound has been utilized in the synthesis of β-phenyl-δ,ε-unsaturated amino acids and in creating [4,3,0]-bicyclic β-turn mimetics, highlighting its role in peptide synthesis and design (Gu et al., 2003).
Pharmaceutical Research : Derivatives of 6-Phenyl-5-hexenoic acid have been explored for their potential in inhibiting histone deacetylase (HDAC) enzymes, suggesting a role in developing novel anti-tumorigenic agents (Ali et al., 2015).
Thromboxane A2 Synthesis Inhibition : Certain derivatives have been studied for their ability to inhibit thromboxane A2 synthase, with applications in preventing thrombosis and as potential antithrombotic agents (Soyka et al., 1999).
Functionalized Polyhydroxyalkanoates Production : 6-Phenyl-5-hexenoic acid has been used in the production of functionalized polyhydroxyalkanoates (PHAs) by recombinant Methylobacterium extorquens, indicating its application in biopolymer synthesis and biotechnology (Höfer, Vermette, & Groleau, 2011).
Safety And Hazards
While specific safety and hazard information for 6-Phenyl-5-hexenoic acid was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. This typically includes using personal protective equipment, avoiding inhalation or contact with skin and eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
(E)-6-phenylhex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2,(H,13,14)/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGLPAFSJGVMEH-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-5-hexenoic acid |
Citations
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